2-Methoxyphenalen-1-one
Overview
Description
2-Methoxyphenalen-1-one is a natural compound isolated from the rhizomes of Musa acuminata var . It has a molecular formula of C14H10O2 and a molecular weight of 210.23 g/mol . It is an oil-type compound .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . Unfortunately, the search results do not provide a detailed structural analysis.Physical and Chemical Properties Analysis
This compound is an oil-type compound . It has a molecular weight of 210.23 g/mol . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
Synthesis and Natural Products
2-Methoxyphenalen-1-one, as a subunit in natural products, has been synthesized for use in studying natural phenalenone-type compounds. This synthesis is significant in the context of phytoalexins and natural products from the Haemodoraceae family, providing insights into plant defense mechanisms and natural product chemistry. For instance, it has been synthesized starting from 2-methoxynaphthalene, using a series of chemical reactions including Heck–Fujiwara coupling and Friedel–Crafts acylation (Nanclares et al., 2008). Another study reported the synthesis of 8-phenylphenalenones, derivatives of this compound, from Eichhornia crassipes (water hyacinth), showcasing the potential of this compound in understanding plant-derived phenalenones (Ospina et al., 2016).
Phytoalexins and Antifungal Properties
Phytoalexins, which are substances produced by plants in response to pathogen attack, include compounds structurally related to this compound. For example, phenylphenalenone-type phytoalexins isolated from the peel of unripe Musa acuminata fruit showed significant antifungal properties, indicating the potential use of this compound derivatives in plant protection and antifungal research (Kamo et al., 1998).
Biochemistry and Medical Technology
1-Methoxy-5-methylphenazinium methyl sulfate, a compound related to this compound, has been studied for its electron transfer properties, indicating potential applications in biochemistry and medical technology. Its stability and efficiency in mediating electron transfer between various electron acceptors make it a valuable tool in biochemical assays and research (Hisada & Yagi, 1977).
Antitumor and Antiangiogenic Properties
The 2-methoxyestradiol, a structurally related compound, has shown potential in cancer research, particularly in its ability to radiosensitize colon carcinoma cells and inhibit angiogenesis. This suggests the possible relevance of this compound derivatives in developing new cancer therapies (Zou et al., 2006).
Pyrolysis and Biomass Studies
Methoxyphenols, including derivatives of this compound, have been used as proxies for terrestrial biomass in studies involving the pyrolysis of lignin. This research is crucial for understanding the chemical changes in lignin during hydrothermal alteration and has implications in bioenergy and environmental studies (Vane & Abbott, 1999).
Safety and Hazards
Mechanism of Action
Target of Action
2-Methoxyphenalen-1-one is a natural compound isolated from the rhizomes of Musa acuminata var . It displays significantly enhanced activity against Mycosphaerella fijiensis , a fungus that causes black leaf streak disease in bananas . This suggests that the primary target of this compound is likely to be a key component of this fungus.
Mode of Action
It is known to display significantly enhanced activity against mycosphaerella fijiensis This suggests that the compound interacts with its target in a way that inhibits the growth or function of the fungus
Biochemical Pathways
Given its antifungal activity, it is likely that it interferes with essential biochemical pathways in Mycosphaerella fijiensis, leading to inhibited growth or function of the fungus
Pharmacokinetics
As a natural compound isolated from the rhizomes of Musa acuminata var , it is likely to have certain bioavailability in the plant tissue.
Result of Action
The primary known result of the action of this compound is its antifungal activity against Mycosphaerella fijiensis By inhibiting the growth or function of this fungus, this compound helps to protect the banana plant from black leaf streak disease
Properties
IUPAC Name |
2-methoxyphenalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c1-16-12-8-10-6-2-4-9-5-3-7-11(13(9)10)14(12)15/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZHCYXNNGLTLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC3=C2C(=CC=C3)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-methoxyphenalen-1-one a potentially interesting compound for diabetes management?
A1: Research suggests that this compound, a phenylphenalenone-type phytoalexin, exhibits potent α-glucosidase inhibitory activity. [] α-Glucosidase inhibitors are a class of drugs used in diabetes management, as they slow down the breakdown of carbohydrates into glucose, thereby helping control blood sugar levels.
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